![molecular formula C13H15N3O2S B2511012 Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 123629-47-0](/img/structure/B2511012.png)
Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The thioxo group would introduce some polarity to the molecule, and the ethyl ester would also have polar characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyridine rings could potentially undergo substitution reactions. The thioxo group could be susceptible to nucleophilic attack, and the ester could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it relatively rigid. The thioxo and ester groups could allow for hydrogen bonding, which could influence its solubility properties .Scientific Research Applications
- The synthesis of this compound involves the Biginelli reaction, a versatile method for constructing highly functionalized heterocycles . Researchers have investigated its pharmacological effects, particularly in anticancer drug development. For instance, monastrol, a related compound, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .
- Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been evaluated for their antimicrobial properties. Researchers have explored their potential as novel agents against bacterial and fungal infections .
- Beyond monastrol, other derivatives of this compound class may exhibit anticancer activity. Investigating their effects on cancer cell lines and understanding their mechanisms of action could lead to promising therapeutic candidates .
- Pyrimidine derivatives, including those related to our compound, have been studied for their neuroprotective and anti-inflammatory properties. These investigations often involve human microglia and neuronal cell models .
- Some pyrimidine-based compounds, including our target, exhibit interesting electronic and optical properties. For instance, related molecules have been considered for use in perovskite solar cells .
- While not directly mentioned for our compound, similar structures have been evaluated for their antioxidant activity. Understanding their radical scavenging potential could have implications for health and disease prevention .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Anticancer Potential
Neuroprotection and Anti-Inflammatory Effects
Optoelectronic Materials
Antioxidant Potential
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-pyridin-3-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-12(17)10-8(2)15-13(19)16-11(10)9-5-4-6-14-7-9/h4-7,11H,3H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRFQAGJBOJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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